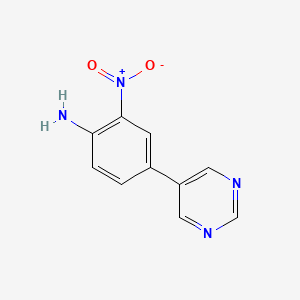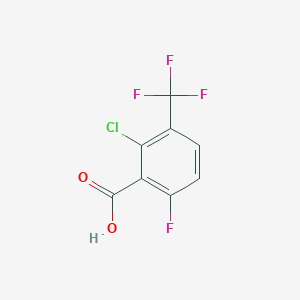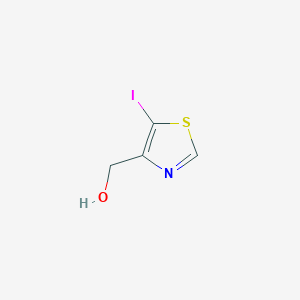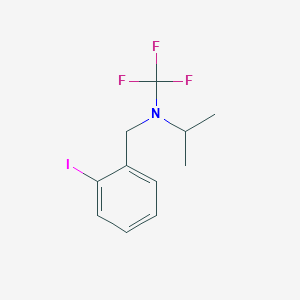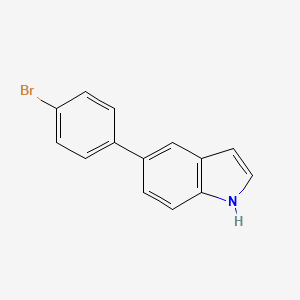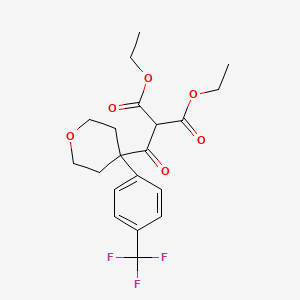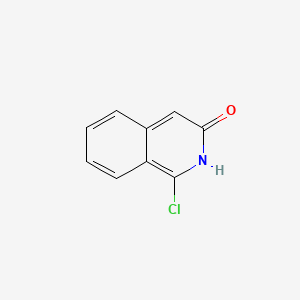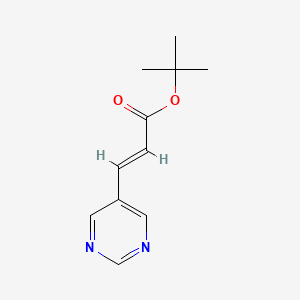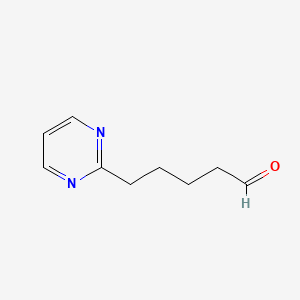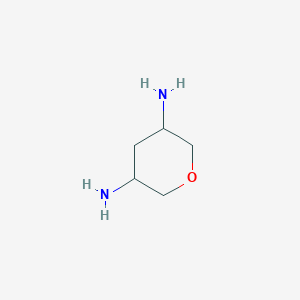
cis-Tetrahydropyran-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2H-pyran-3,5-diamine is a heterocyclic compound featuring a six-membered ring with two amine groups at the 3rd and 5th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-pyran-3,5-diamine typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
Industrial Production Methods
化学反応の分析
Types of Reactions
Tetrahydro-2H-pyran-3,5-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Tetrahydro-2H-pyran-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of Tetrahydro-2H-pyran-3,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but without the amine groups.
Piperidine: Another six-membered ring compound with a nitrogen atom, commonly found in many pharmaceuticals.
Morpholine: Contains both oxygen and nitrogen in the ring, used in various chemical syntheses.
Uniqueness
Tetrahydro-2H-pyran-3,5-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for developing new drugs and materials.
特性
分子式 |
C5H12N2O |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
oxane-3,5-diamine |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,6-7H2 |
InChIキー |
XJEDAYAKFYAHIF-UHFFFAOYSA-N |
正規SMILES |
C1C(COCC1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


